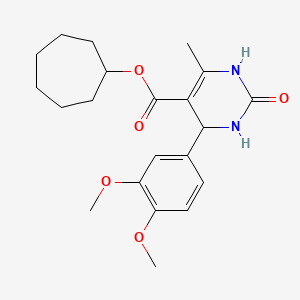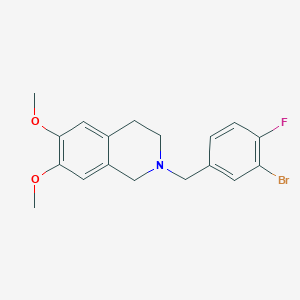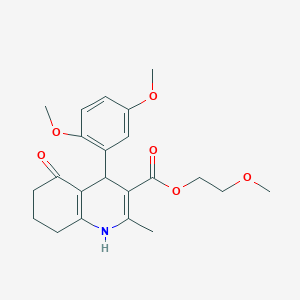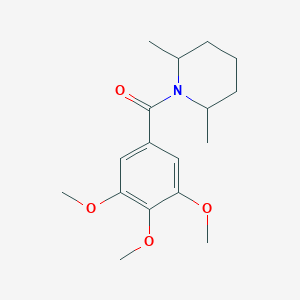![molecular formula C22H18BrN3O B5159768 3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide](/img/structure/B5159768.png)
3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide is a synthetic chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide involves the inhibition of specific enzymes or receptors in the body. The compound has been shown to bind to certain proteins and disrupt their function, leading to various physiological effects.
Biochemical and Physiological Effects
Studies have shown that the compound this compound has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to have anti-inflammatory properties and can reduce the severity of inflammatory diseases.
実験室実験の利点と制限
The compound 3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, the compound has been shown to have a high degree of selectivity for specific receptors or enzymes, making it a valuable tool for studying specific biological processes.
However, there are also limitations to using this compound in lab experiments. The compound's mechanism of action is not fully understood, and its effects on various biological systems may be complex and difficult to interpret. Additionally, the compound may have off-target effects that could interfere with the interpretation of experimental results.
将来の方向性
There are several future directions for research on the compound 3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide. One potential direction is to investigate the compound's effects on specific types of cancer cells and identify potential therapeutic targets. Additionally, researchers could explore the compound's effects on other biological systems, such as the immune system or the nervous system.
Another potential direction is to develop new synthetic analogs of the compound with improved selectivity or efficacy. Researchers could also investigate the compound's potential as a drug delivery system or explore its use in combination with other drugs to enhance therapeutic efficacy.
Conclusion
In conclusion, the compound this compound has been the subject of scientific research due to its potential applications in various fields. The compound's mechanism of action and effects on various biological systems have been studied extensively, and it has shown promise as a potential therapeutic agent. However, further research is needed to fully understand the compound's effects and potential applications.
合成法
The synthesis of 3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide involves the reaction of 4-bromobenzaldehyde, malononitrile, 2,4-dimethylaniline, and pyrrole in the presence of a catalyst such as piperidine. The reaction takes place in a solvent such as ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization to obtain the final compound.
科学的研究の応用
The compound 3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide has been the subject of scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the development of new drugs. Researchers have studied the compound's mechanism of action and its effects on various biological systems to identify potential therapeutic targets.
特性
IUPAC Name |
(Z)-3-[1-(4-bromophenyl)pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O/c1-15-5-10-21(16(2)12-15)25-22(27)17(14-24)13-20-4-3-11-26(20)19-8-6-18(23)7-9-19/h3-13H,1-2H3,(H,25,27)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUTXFQTSFBZJQ-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Br)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=CC=CN2C3=CC=C(C=C3)Br)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[ethoxy(oxo)acetyl]amino}benzoate](/img/structure/B5159686.png)
![4-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5159716.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B5159720.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5159728.png)



![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B5159749.png)


![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5159764.png)
![3-ethyl-5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159771.png)

